methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether
Description
Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a heterocyclic compound featuring a thiazole core substituted with a pyrazole moiety at the 2-position and a methoxyphenyl group at the 4-position. Its molecular architecture combines aromatic and electron-rich heterocycles, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-17-11-5-3-10(4-6-11)12-9-18-13(15-12)16-8-2-7-14-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOASPKPKZVTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325650 | |
| Record name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128433-02-3 | |
| Record name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole and thiazole rings, followed by etherification to introduce the phenyl ether moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole and pyrazole derivatives. Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether has been evaluated for its potential in treating epilepsy. Research indicates that compounds with similar structures exhibit significant anticonvulsant effects in various animal models, suggesting that this compound may also share similar properties.
Case Study:
A study on thiazole-linked compounds demonstrated that certain derivatives showed effective protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced anticonvulsant efficacy, providing insights into optimizing this compound for enhanced activity .
Antitumor Properties
Thiazole and pyrazole derivatives are also recognized for their antitumor activities. Research has shown that compounds containing these moieties can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis |
| Compound B | MCF-7 | 15.0 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
This table illustrates the potential of this compound in cancer research, although specific IC50 values need to be established through experimental studies.
Anti-inflammatory Activity
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The dual inhibition of pro-inflammatory cytokines has been observed in several thiazole-based compounds, suggesting that this compound may also possess anti-inflammatory effects.
Case Study:
A recent investigation into thiazole derivatives indicated that they could suppress the production of inflammatory mediators in vitro. This suggests a pathway for developing this compound as a therapeutic agent for inflammatory diseases .
Synthesis and Development
The synthesis of this compound typically involves multi-step processes including condensation reactions between appropriate precursors. The efficiency and yield of these synthetic routes can significantly impact the compound's availability for research and clinical applications.
Synthesis Overview:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Pyrazole derivative + Thiazole |
| 2 | Methylation | Methylating agent |
| 3 | Purification | Chromatography |
Mechanism of Action
The mechanism of action of methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Analogs with Aromatic Substituents
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS RN: 857284-25-4)
- Structure : Differs by replacing the pyrazole group with a trifluoromethylphenyl substituent.
- Properties : Melting point = 107°C, molecular weight = 259.24 g/mol .
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the pyrazole moiety in the target compound, which may influence solubility and bioavailability.
4-{2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-yl}phenyl Methyl Ether (CAS: 903855-91-4)
Pyrazole-Containing Derivatives
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole (Compound 11 in )
- Structure : Combines pyrazole and thiazole-like motifs but lacks the methoxyphenyl group.
- Properties : Molecular weight = 264.33 g/mol, melting point = 158–160°C .
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl Methyl Ether (CAS: 540515-56-8)
- Structure : Substitutes pyrazole with a benzoyl-piperazine group.
- Properties : Predicted acidity (pKa) = 5.93, molecular weight = 379.48 g/mol .
- Comparison : The benzoyl-piperazine group may confer stronger hydrogen-bonding capacity, influencing receptor-binding affinity in pharmacological contexts.
Data Table: Key Properties of Methyl 4-[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl Ether and Analogs
Biological Activity
Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a synthetic compound characterized by its unique structural features, including a pyrazole ring, a thiazole ring, and a phenyl ether moiety. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound's IUPAC name is 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole. Its molecular formula is with a molecular weight of approximately 253.31 g/mol. The structure includes functional groups that are known to interact with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole |
| Molecular Formula | C₁₃H₁₁N₃OS |
| Molecular Weight | 253.31 g/mol |
| CAS Number | 128433-02-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and alter cellular signaling pathways, which may lead to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation : Interaction with cellular receptors can lead to alterations in cell signaling, potentially affecting processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that the compound demonstrates efficacy against both gram-positive and gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The unique structural features of the compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a notable zone of inhibition compared to control groups, indicating strong antimicrobial properties.
-
Anticancer Study :
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential for further development as an anticancer agent.
Q & A
Q. Table 1: Comparative Solvent Effects on Reaction Yield
| Solvent | Polarity Index | Yield (%) | Reference |
|---|---|---|---|
| DMF | 6.4 | 78 | |
| THF | 4.0 | 65 | |
| Acetonitrile | 5.8 | 72 |
Q. Table 2: Key Spectral Assignments
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Pyrazole C-H | 8.2 (s) | - |
| Thiazole C=N | - | 1580 |
| Methyl Ether | 3.3 (s) | 1175 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
